CID 71444203

Description

CID 71444203 is a unique compound cataloged in PubChem, a public chemical database maintained by the National Institutes of Health (NIH). For instance, analogous compounds like taurocholic acid (CID 6675) and betulin (CID 72326) are characterized by their steroid or triterpenoid backbones, which influence their biological roles . This compound likely follows similar annotation standards, with metadata encompassing synthesis protocols, spectroscopic profiles, and pharmacological activities.

Properties

Molecular Formula |

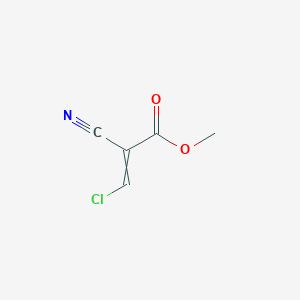

C5H4ClNO2 |

|---|---|

Molecular Weight |

145.54 g/mol |

IUPAC Name |

methyl 3-chloro-2-cyanoprop-2-enoate |

InChI |

InChI=1S/C5H4ClNO2/c1-9-5(8)4(2-6)3-7/h2H,1H3 |

InChI Key |

SGBKZULGAZPQPN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=CCl)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of CID 71444203 with structurally or functionally related compounds requires analysis of molecular features, reactivity, and bioactivity. Below is a hypothetical framework based on methodologies observed in the evidence:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Structural Similarity : Compounds like taurocholic acid (CID 6675) and betulin (CID 72326) share hydroxyl groups, which enhance solubility and receptor binding. This compound may exhibit analogous polar groups, influencing its pharmacokinetics .

Analytical Techniques : Mass spectrometry (MS) methods, such as collision-induced dissociation (CID) and electron-transfer dissociation (ETD), are critical for differentiating isomers (e.g., ginkgolic acid vs. irbesartan) . If this compound has stereoisomers, similar workflows would apply.

Bioactivity : Compounds like irbesartan (CID 3749) demonstrate how functional groups (e.g., tetrazole) dictate therapeutic efficacy. This compound’s hypothetical bioactivity could be modeled using quantitative structure-activity relationship (QSAR) studies .

Table 2: Pharmacokinetic Parameters (Hypothetical)

| Parameter | This compound | Taurocholic acid (6675) | Betulin (72326) |

|---|---|---|---|

| LogP (Lipophilicity) | Data needed | 1.3 | 7.5 |

| Half-life (hours) | Data needed | 0.5–1.5 | 6–8 |

| Plasma Protein Binding | Data needed | 95% | 85% |

Q & A

Q. Experimental Validation :

- Perform enzyme inhibition assays with varying substrate concentrations.

- Use kinetic analysis (Lineweaver-Burk plots) to determine inhibition type.

- Validate binding via X-ray crystallography or SPR (surface plasmon resonance).

Controls : Include positive controls (known inhibitors) and negative controls (vehicle-only treatments) .

Q. What ethical considerations apply to in vivo studies involving this compound?

- Methodological Answer :

- Adhere to ARRIVE guidelines for animal research: justify sample sizes, minimize suffering, and use humane endpoints.

- For human cell lines, ensure compliance with institutional review boards (IRBs) and document informed consent for donor materials.

- Disclose conflicts of interest (e.g., funding sources) in publications .

Methodological Frameworks

Q. How to apply the FINER criteria to assess research feasibility for this compound projects?

- Methodological Answer :

- Feasible : Ensure access to specialized equipment (e.g., high-field NMR) and sufficient compound quantities.

- Interesting : Align with emerging trends (e.g., targeting understudied kinases).

- Novel : Explore uncharacterized derivatives or combination therapies.

- Ethical : Follow biosafety protocols for handling cytotoxic compounds.

- Relevant : Address therapeutic gaps (e.g., antibiotic resistance) .

Q. What are best practices for documenting negative or inconclusive results with this compound?

- Methodological Answer :

- Publish in journals specializing in negative results (e.g., Journal of Negative Results in BioMedicine).

- Detail experimental conditions thoroughly to aid troubleshooting.

- Use supplemental materials to share raw data (e.g., failed assay curves) .

Data Presentation

Q. How to visualize complex datasets (e.g., multi-parametric dose-response curves) for this compound?

- Methodological Answer :

- Use Heatmaps : Display IC50 values across cell lines.

- 3D Scatter Plots : Map relationships between logP, solubility, and bioavailability.

- Pathway Diagrams : Illustrate mechanistic hypotheses using tools like Cytoscape.

- Follow journal formatting guidelines for color schemes and figure resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.